molecular formula C20H25BrN2O2 B1600296 Quinine hydrobromide CAS No. 549-49-5

Quinine hydrobromide

Cat. No.: B1600296
CAS No.: 549-49-5
M. Wt: 405.3 g/mol
InChI Key: HDZGBIRSORQVNB-DSXUQNDKSA-N
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Description

Quinine hydrobromide (C${20}$H${24}$N${2}$O${2}$·HBr) is a hydrobromic acid salt of quinine, a naturally occurring alkaloid derived from the bark of Cinchona species. It retains the core quinoline structure of quinine but incorporates a hydrobromide moiety, which enhances its solubility and stability compared to the free base form . This compound has historically been used in medicinal applications, particularly for nocturnal muscle cramps due to its muscle relaxant properties . Its mechanism involves modulation of sodium and calcium ion channels, reducing skeletal muscle excitability .

Key properties include:

  • Molecular Weight: 385.33 g/mol
  • Solubility: Highly soluble in water (1:55 at 15°C) and alcohol (1:0.67 at 25°C) .
  • Optical Activity: Exhibits a specific optical rotation ([α]$_D^{20}$ = -189.6° in water), critical for distinguishing it from stereoisomers like quinidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinine hydrobromide can be synthesized from quinine, which is extracted from the bark of the cinchona tree. The extraction process involves using an organic solvent to isolate the alkaloids from the bark. The alkaloids are then precipitated out from the acidified aqueous layer by adjusting the pH using sodium hydroxide solution. The precipitate is purified, and this compound is crystallized at ambient temperature .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction from cinchona bark, followed by purification and crystallization processes. The use of advanced techniques such as solvent extraction and crystallization ensures high yield and purity of the final product .

Chemical Reactions Analysis

Degradation

  • Retro-Claisen Cleavage : Quininone (a derivative) undergoes cleavage with amyl nitrate and sodium ethoxide to yield ethylquininate and oximino compounds .

  • Radical-Mediated Pathways : Degradation via single-electron transfer (SET) processes has been observed in reactions involving Grignard reagents .

Domino Rearrangement peri-Annulation

  • Reagents : 9-chloro-9-deoxyquinine + 1,8-diiodonaphthalene Grignard .

  • Mechanism : Radical-mediated coupling and rearrangement yield a pentacyclic product with a fused naphthalene ring.

  • Conditions : Toluene, 85–90°C, 18 hours.

  • Outcome : 30% yield of 1 (C27_{27}H26_{26}N2_2O2_2), confirmed via ESI-MS and EPR .

Asymmetric Catalysis

Quinine hydrobromide’s framework enables stereoselective transformations:

  • Michael Addition : Catalyzes malononitrile addition to α,β-enones with >90% enantiomeric excess (ee) .

  • Organocatalysis : Used in Ir-catalyzed hydrogenation of ketones, achieving high diastereoselectivity (dr >20:1) .

Radical Pathways

  • SET Processes : Observed in domino rearrangements, with intermediates trapped using DMPO and TEMPO .

  • Hydrogen Abstraction : Key step in rearomatization during Grignard-mediated reactions .

Redox Transformations

  • Polar Redox Reactions : Amino group oxidation (e.g., bromination) and subsequent carbon-nitrogen bond formation drive quinine derivatization .

Solubility and Stability

  • Melting Point : 81–82°C .

  • Fluorescence : Exhibits strong emission at 460 nm (λex_{\text{ex}} = 350 nm) in acidic solutions .

Pharmacological Interactions

  • Cytochrome P450 Inhibition : Binds to CYP2D6, altering metabolic pathways of co-administered drugs .

  • K+^++ Channel Blockade : IC50_{50} = 19.9 μM for Kv1.3 channels .

Spectroscopic Data

TechniqueKey Features
1^11H NMR Quinoline protons at δ 7.2–8.5 ppm; quinuclidine H at δ 3.1–5.2 ppm .
IR Stretching bands for C-O (1254 cm1^{-1}), N-H (3326 cm1^{-1}), and C-Br (753 cm1^{-1}) .
HRMS [M+H]+^+ at m/z 405.329 (C20_{20}H25_{25}BrN2_2O2_2) .

Scientific Research Applications

Antimalarial Treatment

Quinine hydrobromide is primarily used as a treatment for malaria, especially in cases where resistance to other antimalarial drugs, such as chloroquine, has developed. It acts as a blood schizonticide, targeting the Plasmodium falciparum parasite responsible for the most severe form of malaria.

Case Study: Efficacy in Malaria Treatment

A study conducted in Southeast Asia reported cure rates of 85-87% for patients treated with quinine monotherapy over seven days. This efficacy is comparable to historical data from previous decades, indicating that despite the emergence of drug-resistant strains, quinine remains a viable treatment option .

Study Location Year Sample Size Treatment Regimen Cure Rate
Thailand1984-198566 childrenQuinine85%
Cambodia1983119 adultsQuinine + Tetracycline92%
Equatorial Guinea1999114 childrenQuinine94.5%

Pharmacological Research

Beyond its use in treating malaria, this compound has gained attention in pharmacological research due to its effects on various biological systems.

Taste Receptor Interaction

Recent studies have indicated that quinine stimulates bitter taste receptors (T2Rs) in the airway epithelium. This interaction can enhance innate immune responses by increasing nitric oxide (NO) production and ciliary beat frequency, which may provide insights into airway infections and inflammation .

Case Study: Airway Immune Response

Research demonstrated that quinine's stimulation of T2R receptors could lead to an increased antimicrobial response in the airway. Patients with chronic rhinosinusitis showed reduced sensitivity to quinine, suggesting potential implications for understanding airway defense mechanisms .

Cardiac Applications

This compound also exhibits antiarrhythmic properties, making it relevant in cardiac research. It functions as a potassium channel blocker, which can be beneficial in managing certain cardiac arrhythmias.

Synthesis and Derivatives

Recent advancements have focused on synthesizing quinine derivatives, including this compound, which can serve as building blocks for new medications. Efficient synthesis methods have been developed that minimize waste and reduce the number of steps required to produce complex molecules .

Research Innovations

A team from Tohoku University reported a one-pot synthesis method that enhances the efficiency of producing quinine derivatives. This innovation could lead to improved drug formulations and novel therapeutic agents derived from quinine .

Comparison with Similar Compounds

Structural Analogues of Quinine

Quinine Hydrochloride (C${20}$H${24}$N${2}$O${2}$·HCl)

  • Key Differences : The hydrochloride salt has lower solubility in alcohol (1:11 at 25°C) compared to the hydrobromide form.
  • Biological Activity : Both salts share antimalarial and muscle relaxant properties, but quinine hydrobromide is preferred for formulations requiring rapid dissolution in polar solvents .

Cinchonine (C${19}$H${22}$N$_{2}$O)

  • Structural Variation: Lacks the methoxy group at position 6' of the quinoline ring.
  • Activity : Exhibits weaker antimalarial activity but stronger cytotoxicity, limiting its therapeutic use .

Brominated Quinoline Derivatives

2-(3-Bromopropyl)quinoline Hydrobromide (C${12}$H${13}$Br$_{2}$N)

  • Substituents : A bromopropyl chain enhances lipophilicity, improving membrane permeability.
  • Applications : Shows potent anticancer activity (IC$_{50}$ < 10 μM in leukemia cell lines) but lacks the muscle relaxant effects of this compound .

5-(Bromomethyl)quinoline Hydrobromide (C${10}$H${9}$Br$_{2}$N)

  • Reactivity : The bromomethyl group facilitates nucleophilic substitution reactions, making it a versatile intermediate in drug synthesis.
  • Biological Targets : Inhibits cytochrome P450 enzymes (e.g., CYP3A4) more effectively than this compound, suggesting utility in drug metabolism studies .

Therapeutic Quinoline Derivatives

Chloroquine (C${18}$H${26}$ClN$_{3}$)

  • Structural Differences: Contains a chloroquinoline core with a diethylamino side chain.
  • Mechanism: Primarily used as an antimalarial and immunomodulator, acting via lysosomal pH alteration—a distinct pathway from this compound’s ion channel modulation .

8-(Bromoacetyl)quinoline Hydrobromide (C${11}$H${9}$Br$_{2}$NO)

  • Activity : Demonstrates superior antimicrobial activity (MIC = 2 μg/mL against S. aureus) due to the bromoacetyl group, which disrupts bacterial cell wall synthesis .

Data Table: Comparative Analysis

Compound Substituents Molecular Formula Key Biological Activities
This compound 6'-Methoxy, hydrobromide salt C${20}$H${24}$N${2}$O${2}$·HBr Muscle relaxation, antimalarial
Quinine Hydrochloride 6'-Methoxy, hydrochloride salt C${20}$H${24}$N${2}$O${2}$·HCl Antimalarial, less soluble in alcohol
2-(3-Bromopropyl)quinoline HBr 3-Bromopropyl chain C${12}$H${13}$Br$_{2}$N Anticancer (leukemia), antimicrobial
Chloroquine Chloroquinoline, diethylamino C${18}$H${26}$ClN$_{3}$ Antimalarial, immunomodulation

Unique Advantages of this compound

  • Solubility Profile : Superior aqueous solubility compared to other quinine salts (e.g., sulfate, tannate), enabling parenteral formulations .
  • Stereochemical Specificity : The (8α,9R) configuration ensures selective interaction with ion channels, minimizing off-target effects seen in racemic mixtures .
  • Regulatory Status : Listed in the WHO Essential Medicines List for muscle cramp management, unlike experimental brominated derivatives .

Biological Activity

Quinine hydrobromide, a salt form of quinine, is primarily recognized for its antimalarial properties. Derived from the bark of the cinchona tree, quinine has been utilized for centuries in treating malaria, particularly against the Plasmodium falciparum species. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical applications.

This compound exhibits several mechanisms that contribute to its antimalarial activity:

  • Inhibition of Heme Polymerization : Quinine interferes with the malaria parasite's ability to digest hemoglobin, leading to the accumulation of toxic heme within the parasite. It inhibits heme polymerase, preventing the conversion of toxic heme into non-toxic hemozoin, resulting in parasite death .
  • Nucleic Acid and Protein Synthesis Inhibition : The compound also inhibits nucleic acid synthesis and protein synthesis in Plasmodium falciparum, further contributing to its efficacy against malaria .
  • Glycolysis Disruption : Quinine disrupts glycolytic pathways within the parasite, impacting its energy metabolism and survival .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic effects:

ParameterValue
Absorption 76 - 88%
Volume of Distribution 1.43 ± 0.18 L/kg (Healthy Children)
0.87 ± 0.12 L/kg (Malaria Patients)
2.5 to 7.1 L/kg (Single Oral Dose)
Protein Binding Approximately 70%
Metabolism Over 80% metabolized by the liver

This compound is predominantly absorbed through the gastrointestinal tract and exhibits significant protein binding, which influences its distribution and therapeutic effectiveness .

Clinical Applications

This compound is primarily indicated for:

  • Treatment of Severe Malaria : It is used parenterally for life-threatening infections caused by chloroquine-resistant Plasmodium falciparum malaria. Its effectiveness is noted particularly in regions where resistance to other antimalarials exists .
  • Management of Drug-Induced Thrombocytopenia : While quinine can induce thrombocytopenia through antibody production against platelet glycoproteins, it is also studied for its potential therapeutic roles in managing this condition .

Case Studies and Research Findings

  • Efficacy Against Drug-Resistant Malaria : A study indicated that quinine remains effective in treating malaria cases resistant to chloroquine, highlighting its role as a second-line treatment option .
  • Pharmacochaperone Activity : Research has identified that quinine can enhance the expression of bitter taste receptors (T2R4), suggesting a broader biological activity beyond its traditional use. This effect may have implications for taste perception and gastrointestinal function .
  • Safety Profile : Despite its efficacy, this compound has a notable side effect profile, including potential cardiovascular effects and interactions with other medications. Monitoring during treatment is essential to mitigate risks associated with its use .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of quinine hydrobromide relevant to experimental design?

this compound’s solubility, stability, and bromine content are critical for dosing and formulation studies. For instance, its solubility in water (1:40) and potential bromine-related side effects (e.g., mental depression in prolonged use) must be considered in pharmacokinetic experiments . Methodologically, solubility assays (e.g., gravimetric analysis) and stability tests under varying pH/temperature conditions should precede in vivo studies to ensure reproducibility.

Q. How can researchers standardize analytical methods for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification due to its precision. To standardize protocols, researchers should validate methods using parameters like linearity (0.1–50 µg/mL), recovery rates (>90%), and limit of detection (LOD < 0.05 µg/mL). Cross-validation with mass spectrometry (LC-MS) is recommended to resolve matrix interference in complex samples like plasma .

Q. What ethical considerations apply to preclinical studies involving this compound?

Ethical approval must address bromine accumulation risks in long-term studies. Researchers should design dose-escalation trials with frequent toxicity monitoring (e.g., serum bromide levels) and include control groups to isolate quinine-specific effects from bromine-related adverse outcomes. Institutional Animal Care and Use Committee (IACUC) guidelines should govern humane endpoints .

Advanced Research Questions

Q. How can mixed-methods approaches resolve contradictions in this compound’s antimalarial efficacy data?

Discrepancies between in vitro and in vivo efficacy may arise from bioavailability variations. A mixed-methods design could combine quantitative pharmacokinetic modeling (e.g., compartmental analysis) with qualitative interviews of clinicians to contextualize real-world dosing challenges. For example, qualitative data might reveal non-adherence due to side effects, explaining lower in vivo efficacy despite strong in vitro results .

Q. What statistical strategies are optimal for analyzing dose-response relationships in this compound toxicity studies?

Non-linear regression models (e.g., sigmoidal Emax models) are suitable for dose-response curves. Researchers should account for covariates like patient age and renal function using multivariate analysis. For small sample sizes, Bayesian hierarchical models improve reliability by borrowing strength from prior data. Sensitivity analyses must test assumptions about residual variance .

Q. How can researchers formulate hypothesis-driven research questions for novel applications of this compound (e.g., antiviral studies)?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Quantitative: “Does this compound inhibit SARS-CoV-2 replication in Vero E6 cells at IC50 < 10 µM?” (test via plaque reduction assays).
  • Qualitative: “How do clinicians perceive repurposing this compound for emerging viruses?” (explore via semi-structured interviews). Literature reviews should identify gaps, such as understudied mechanisms like viral entry inhibition .

Q. What methodologies address batch-to-batch variability in this compound synthesis for reproducible research?

Implement Quality by Design (QbD) principles:

  • Critical Quality Attributes (CQAs): Purity (>98%), residual solvent levels.
  • Process Parameters: Reaction temperature, crystallization time. Use design of experiments (DoE) like factorial designs to optimize synthesis conditions. Analytical techniques (e.g., NMR, XRD) should verify structural consistency across batches .

Q. Methodological Best Practices

  • Data Contradiction Analysis: Use systematic reviews (PRISMA guidelines) to aggregate disparate findings. For instance, meta-regression can assess if solubility differences explain efficacy variations across studies .
  • Questionnaire Design: For qualitative studies on clinical use, employ Likert scales to quantify practitioner attitudes and open-ended questions to capture nuanced feedback .
  • Reproducibility: Publish raw datasets, HPLC chromatograms, and statistical code in repositories like Zenodo. Follow the CHAMP checklist for chemical methodology transparency .

Properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZGBIRSORQVNB-DSXUQNDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

549-47-3
Record name Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:2), (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20203394
Record name Quinine hydrobromide [NF]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14358-44-2, 549-49-5
Record name Cinchonan-9-ol, 6′-methoxy-, hydrobromide, (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14358-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:1), (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinine hydrobromide [NF]
Source ChemIDplus
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Record name Quinine hydrobromide [NF]
Source EPA DSSTox
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Record name Quinine hydrobromide
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Record name QUININE HYDROBROMIDE ANHYDROUS
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